tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIIBGAKGQZLDK-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate (CAS No. 1434127-01-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate, a fluorinated piperidine building block of significant interest in medicinal chemistry. We will delve into its chemical identity, a validated synthetic protocol, its critical role in drug discovery, and essential safety considerations.
Core Compound Identity and Physicochemical Properties
This compound is a chiral, monofluorinated derivative of a 4-aminopiperidine scaffold, protected with a tert-butoxycarbonyl (Boc) group. The introduction of a fluorine atom at the 3-position with a specific stereochemistry ((3S,4S) configuration) imparts unique conformational and electronic properties that are highly sought after in modern drug design.
| Property | Value | Source |
| CAS Number | 1434127-01-1 | [1] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2] |
| Molecular Weight | 218.27 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Synonyms | (3S,4S)-4-(Boc-amino)-3-fluoropiperidine | [2] |
| Predicted Boiling Point | 313.3±42.0 °C | [3] |
| Predicted Density | 1.08±0.1 g/cm³ | [3] |
| Predicted pKa | 11.22±0.40 | [2] |
Strategic Importance in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Fluorination is a key strategy employed by medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates.[5]
The strategic incorporation of a fluorine atom, as seen in this molecule, can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life in vivo.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can influence oral absorption and bioavailability.
-
Conformational Control: The stereospecific placement of the fluorine atom can lock the piperidine ring into a preferred conformation, potentially leading to higher binding affinity and selectivity for its biological target.[5]
-
Improved Membrane Permeability: In some cases, fluorination can enhance a molecule's ability to cross cellular membranes.
The Boc protecting group provides a stable yet readily cleavable handle, allowing for the facile incorporation of the fluorinated piperidine core into more complex molecules during multi-step syntheses.
Synthesis and Mechanism: A Validated Protocol
The most common and logical synthetic route to this compound involves the nucleophilic fluorination of its hydroxylated precursor, tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are typically employed for this transformation.
Experimental Protocol: Deoxyfluorination
This protocol is a representative procedure based on established methodologies for the fluorination of secondary alcohols.
Materials:
-
tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with tert-butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate (1.0 eq).
-
Dissolution: Anhydrous dichloromethane is added to dissolve the starting material completely.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Deoxo-Fluor® (1.1-1.5 eq), dissolved in anhydrous DCM, is added dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Workup: The layers are separated, and the aqueous layer is extracted with DCM (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the reaction of the fluorinating agent with atmospheric moisture.
-
Low Temperature: The initial low temperature (-78 °C) is crucial to control the reactivity of the fluorinating agent and to minimize the formation of elimination byproducts.
-
Slow Addition: The dropwise addition of the fluorinating agent helps to maintain a low reaction temperature and control the reaction rate.
-
Aqueous Workup: The use of a basic aqueous solution (sodium bicarbonate) neutralizes any remaining acidic species and quenches the reaction.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the piperidine ring protons, the Boc group, and the proton attached to the fluorine-bearing carbon, which will exhibit coupling to the adjacent fluorine atom.
-
¹³C NMR will show the carbon signals, with the carbon attached to the fluorine atom appearing as a doublet due to C-F coupling.
-
¹⁹F NMR will show a characteristic signal for the fluorine atom.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.
Safety and Handling
Fluorinating agents like DAST and Deoxo-Fluor® are hazardous and must be handled with extreme caution in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Conclusion
This compound is a valuable building block for the synthesis of novel pharmaceutical agents. Its stereodefined fluorination provides medicinal chemists with a powerful tool to fine-tune the properties of piperidine-containing molecules. The synthetic route via deoxyfluorination of the corresponding alcohol is a reliable method for its preparation, provided that appropriate safety precautions are taken.
References
-
J&K Scientific. This compound. [Link]
-
ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
ACS Publications. Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. [Link]
-
MDPI. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]
- Google Patents. Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
PENTA. Safety Data Sheet - Piperidine. [Link]
-
University of Münster. Chemists develop new synthesis method for producing fluorinated piperidines. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet - Piperidine. [Link]
-
PatBase. Method For Preparing Tert-Butyl N-((1R,2S,5S)-2-((2-((5-Chloropyridin-2-Yl)Amino)-2-Oxoacetyl)Amino)-5-(Dimethylcarbamoyl)Cyclohexyl)Carbamate. [Link]
-
PubMed. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. [Link]
-
Googleapis. United States Patent. [Link]
-
memo. Process development of fluorinated-pyrrolidin analogue. [Link]
- Google Patents.
-
PubChem. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. [Link]
-
PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. [Link]
-
PubChem. tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. [Link]
Sources
- 1. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. carlroth.com [carlroth.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemicalbook.com [chemicalbook.com]
The Strategic Incorporation of tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate in the Design of Next-Generation IRAK4 Inhibitors
An In-depth Technical Guide for Drug Development Professionals
Abstract
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in innate immunity signaling, making it a high-priority target for therapeutic intervention in a host of inflammatory diseases, autoimmune disorders, and malignancies.[1][2] The development of potent and selective small molecule inhibitors of IRAK4 is a central goal in modern medicinal chemistry. This guide details the strategic use of a key chiral building block, tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate, in the synthesis of advanced IRAK4 inhibitors. We will explore the underlying biology of IRAK4, the molecular rationale for this specific building block, detailed synthetic protocols, and the methodologies required to validate the resulting drug candidates. This document serves as a comprehensive resource for researchers and scientists dedicated to the discovery and development of novel IRAK4-targeted therapeutics.
The Therapeutic Rationale: Targeting the IRAK4 Signaling Nexus
IRAK4 is a serine/threonine kinase that functions as the master regulator of the Myddosome signaling complex, downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][3] These pathways are fundamental to the innate immune system's ability to recognize pathogens and cellular damage.[3][4] Upon activation, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, initiating a cascade that culminates in the activation of key transcription factors like NF-κB and AP-1.[3][5] This leads to the production of pro-inflammatory cytokines and chemokines.
While essential for host defense, dysregulation of the IRAK4 pathway is a key driver of pathology in numerous diseases.[1][6] Over-activation can lead to chronic inflammation and is implicated in conditions such as rheumatoid arthritis, lupus, hidradenitis suppurativa, and various cancers.[7][8][9] Therefore, inhibiting the kinase activity of IRAK4 presents a powerful therapeutic strategy to dampen these aberrant inflammatory responses at their source.[10][11]
Visualizing the IRAK4 Signaling Cascade
The following diagram illustrates the central role of IRAK4 in transducing signals from the cell surface to the nucleus.
Caption: IRAK4 signaling pathway from receptor activation to gene transcription.
The Building Block: A Deep Dive into this compound
The selection of specific molecular fragments is a cornerstone of modern drug design. This compound is not merely an inert scaffold; its constituent parts are deliberately chosen to impart desirable pharmacological properties to the final inhibitor.
Chemical and Physical Properties
A summary of the key computed properties of this building block is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [12] |
| Molecular Weight | 218.27 g/mol | [12] |
| Stereocenters | 2 (Defined as 3S, 4S) | [12] |
| Hydrogen Bond Donors | 2 | [12] |
| Hydrogen Bond Acceptors | 4 | [12] |
| Topological Polar Surface Area | 50.4 Ų | [12] |
| Predicted Boiling Point | 313.3±42.0 °C | [13] |
| Predicted Density | 1.08±0.1 g/cm³ | [13] |
The Rationale Behind the Structure
The efficacy of this building block stems from the strategic interplay of its three key features: the piperidine ring, the fluorine substituent, and the Boc-protecting group.
-
The Piperidine Scaffold: Piperidine rings are privileged structures in medicinal chemistry, often used to orient substituents in three-dimensional space and to improve physicochemical properties like solubility.[14] In the context of IRAK4 inhibitors, the piperidine core serves to correctly position the pharmacophoric elements for optimal interaction with the kinase's active site.
-
The Fluorine Advantage: The introduction of a fluorine atom at the C3 position is a critical design element. Fluorination is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[15][16] In IRAK4 inhibitors, this single fluorine atom can:
-
Enhance Potency: By forming favorable interactions (e.g., hydrogen bonds or dipole interactions) with amino acid residues in the ATP binding pocket. Studies on related inhibitors have shown that fluorine substitution can significantly boost potency.[17]
-
Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.
-
Modulate pKa: Fluorine's electron-withdrawing nature can alter the basicity of the nearby piperidine nitrogen, which can be fine-tuned to optimize cell permeability and oral absorption.
-
-
Stereochemistry is Key: The specific (3S,4S) stereochemistry is crucial. The spatial arrangement of the fluorine and amine groups is precisely what allows for optimal fitting into the chiral environment of the IRAK4 active site. Incorrect stereoisomers often exhibit dramatically lower potency, highlighting the importance of stereocontrolled synthesis.[17]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the C4 amine is a temporary protecting group. Its purpose is to prevent the amine from participating in unwanted side reactions during the synthesis of the inhibitor. The Boc group is stable under many reaction conditions but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid) at the appropriate step to reveal the free amine for coupling with other molecular fragments.
Caption: Relationship between the building block's features and inhibitor properties.
Synthesis and Application Workflow
The successful application of this building block requires robust and reproducible synthetic methodologies. The overall strategy involves the initial synthesis of the chiral fluoropiperidine core, followed by its incorporation into the target inhibitor.
Representative Synthesis of the Building Block
While multiple synthetic routes exist, a common approach involves the asymmetric synthesis of a protected piperidine precursor, followed by stereoselective fluorination and functional group manipulation. The following protocol is a representative example adapted from principles in the synthesis of chiral building blocks.[18][19]
Protocol 1: Synthesis of this compound
-
Step 1: Asymmetric Synthesis of Piperidine Precursor:
-
Begin with a suitable achiral starting material. Employ an asymmetric hydrogenation or other chiral induction method to establish the desired stereochemistry of a protected 4-hydroxypiperidine derivative. This step is critical for ensuring high enantiomeric excess.[19]
-
-
Step 2: Introduction of the Azide:
-
Convert the hydroxyl group at C4 to an azide using a reagent like diphenylphosphoryl azide (DPPA) under Mitsunobu conditions. This reaction typically proceeds with inversion of stereochemistry, which must be accounted for in the overall synthetic design.
-
-
Step 3: Reduction of the Azide:
-
Reduce the azide to the corresponding primary amine using a standard method such as hydrogenation with a palladium catalyst (Pd/C) or treatment with triphenylphosphine (Staudinger reaction).
-
-
Step 4: Boc Protection:
-
Protect the newly formed amine at C4 with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) to yield the Boc-protected aminopiperidine.
-
-
Step 5: Stereoselective Fluorination:
-
This is the most challenging and crucial step. Deprotonate the carbon adjacent to the piperidine nitrogen using a strong base, and then quench with an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI). The stereochemical outcome is directed by the existing stereocenter at C4.
-
-
Step 6: Final Deprotection/Purification:
-
If the piperidine nitrogen was protected with a group like benzyl (Bn), remove it via hydrogenolysis. Purify the final product, this compound, using column chromatography to achieve high purity.
-
Application: Incorporation into an IRAK4 Inhibitor
Once synthesized, the building block is ready for incorporation. The following workflow outlines the key steps to assemble a final IRAK4 inhibitor, using the Boc-protected amine as the key reactive handle.
Caption: General workflow for incorporating the building block into a final drug molecule.
Protocol 2: Amide Coupling to a Core Fragment
-
Boc Deprotection: Dissolve this compound in a suitable solvent like dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is consumed. Concentrate the reaction mixture under reduced pressure to obtain the TFA salt of the free amine.[20]
-
Amide Coupling: In a separate flask, dissolve the carboxylic acid-containing core fragment of the target inhibitor in a solvent like DMF or DCM. Add a peptide coupling agent (e.g., HATU, HOBt/EDCI) and a non-nucleophilic base (e.g., DIPEA).
-
Addition of Amine: Add the deprotected fluoropiperidine amine salt from step 1 to the activated carboxylic acid mixture.
-
Reaction and Workup: Stir the reaction at room temperature overnight. Upon completion, perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the final IRAK4 inhibitor.
Experimental Validation and Performance Assessment
Synthesizing a potent inhibitor is only part of the process. Rigorous experimental validation is required to quantify its activity and selectivity.
In Vitro Biochemical Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified IRAK4 protein.
Protocol 3: ADP-Glo™ Kinase Assay for IRAK4 Inhibition
This commercial assay measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[21][22]
-
Reagent Preparation: Prepare IRAK4 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).[22] Dilute the purified recombinant IRAK4 enzyme, the kinase substrate (e.g., Myelin Basic Protein, MBP), and ATP to their final desired concentrations in the kinase buffer. Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add 5 µL of the test inhibitor solution (or DMSO for control). Add 2.5 µL of the enzyme/substrate mix. Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to IRAK4 activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
| Assay Type | Principle | Provider Example |
| ADP-Glo™ | Luminescence-based detection of ADP produced. | Promega, BPS Bioscience[21][22] |
| Transcreener® ADP² | Fluorescence polarization assay detecting ADP. | BellBrook Labs[23] |
| LanthaScreen® | TR-FRET based on displacement of a fluorescent tracer. | Thermo Fisher Scientific[24] |
Cell-Based Functional Assays
These assays determine if the inhibitor can block IRAK4 signaling within a cellular context.
Protocol 4: TLR-Mediated Cytokine Release Assay
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in appropriate culture medium.
-
Compound Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the IRAK4 inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a TLR agonist to activate the IRAK4 pathway. For example, use Lipopolysaccharide (LPS) to stimulate TLR4.
-
Incubation: Incubate the plate for 6-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of a downstream pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to calculate the IC₅₀ for cellular pathway inhibition.
Clinical Perspective
The principles described here are not merely theoretical. Several IRAK4 inhibitors have advanced into clinical trials for various inflammatory and autoimmune diseases.[6][8] For example, Zimlovisertib (PF-06650833) is a potent IRAK4 inhibitor that has been investigated in clinical trials.[25][26] While its core is a fluorinated pyrrolidinone rather than a piperidine, the underlying medicinal chemistry strategy of using a fluorinated, chiral heterocyclic building block to achieve high potency and selectivity is directly analogous and validates the approach.[17][26] Other clinical candidates like Zabedosertib (BAY1834845) further underscore the intense interest in targeting this pathway.[27][28] The development of next-generation inhibitors using novel building blocks like this compound is a promising avenue to improve upon the efficacy and safety profiles of these pioneering drugs.
Conclusion
The rational design of small molecule kinase inhibitors is a complex, multi-parameter optimization problem. This compound represents a highly valuable and strategically designed building block for the synthesis of IRAK4 inhibitors. Its rigid scaffold, combined with the beneficial electronic and steric properties of the stereospecific fluorine atom, provides a powerful tool for medicinal chemists to craft molecules with superior potency, selectivity, and pharmacokinetic profiles. As our understanding of the IRAK4 signaling pathway continues to deepen, the use of such advanced, purpose-built chemical tools will be paramount in delivering transformative therapies for patients with immune-mediated diseases.
References
-
Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. (2024-02-14). Frontiers. [Link]
-
Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (2022-08-05). MDPI. [Link]
-
IRAK4 - Wikipedia. Wikipedia. [Link]
-
Regulation of innate immune signaling by IRAK proteins. (2018-03-27). Frontiers. [Link]
-
IRAK4 Kinase Assay Kit. BPS Bioscience. [Link]
-
In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). (2022-02-18). ACS Publications. [Link]
-
IRAK-4 Inhibitors for Inflammation. (2010-09-13). Current Topics in Medicinal Chemistry. [Link]
-
Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. (2024-02-27). RSC Medicinal Chemistry. [Link]
-
Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (2022-08-05). National Institutes of Health. [Link]
-
Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. (2024-01-16). ACS Publications. [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. (2023-10-27). ResearchGate. [Link]
-
The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. (2024-03-21). National Institutes of Health. [Link]
-
Small Molecule Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). (2018-08-23). Journal of Medicinal Chemistry. [Link]
-
What are IRAK4 inhibitors and how do they work?. (2024-06-21). Patsnap. [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024-10-17). PubMed. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2009-02-27). MDPI. [Link]
-
IRAK 4 Inhibitor (PF-06650833) in Hospitalized Patients With COVID-19 Pneumonia and Exuberant Inflammation. ClinicalTrials.gov. [Link]
-
Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. (2024-01-17). National Institutes of Health. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2009-02-27). ResearchGate. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022-02-20). Frontiers. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2024-08-06). ResearchGate. [Link]
-
Phase 1b trial of IRAK 1/4 inhibition for low-risk myelodysplastic syndrome refractory/resistant to prior therapies. (2024-05-29). ASCO Publications. [Link]
-
IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. (2024-02-02). bioRxiv. [Link]
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2024-10-17). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. National Institutes of Health. [Link]
-
Targeting IRAK4 for Degradation with PROTACs. (2019-06-13). ACS Publications. [Link]
-
IRAK4 gene. MedlinePlus. [Link]
- Compounds for targeting degradation of irak4 proteins.
-
IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa. (2024-06-30). National Institutes of Health. [Link]
-
Inhibition of IRAK4 by microbial trimethylamine blunts metabolic inflammation and ameliorates glycemic control. (2024-12-08). PubMed. [Link]
-
tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. ResearchGate. [Link]
-
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (2017-07-13). PubMed. [Link]
-
Biocatalyzed On Water Synthesis of Chiral Building Blocks for the Preparation of Anti-Cancer Drugs: a GreenerApproach. Bentham Science. [Link]
-
tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem. [Link]
Sources
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 7. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 12. guidechem.com [guidechem.com]
- 13. tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | 1052713-47-9 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. EP4367113A1 - Compounds for targeting degradation of irak4 proteins - Google Patents [patents.google.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. promega.com [promega.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Orexin Receptor Antagonists: A Technical Guide to the Application of tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate
Introduction: Targeting the Orexin System for Wakefulness Regulation
The discovery of the orexin neuropeptide system, comprising orexin-A and orexin-B and their cognate receptors OX1R and OX2R, has revolutionized our understanding of sleep-wake regulation. These hypothalamic neuropeptides are central to promoting and maintaining wakefulness. Consequently, antagonism of orexin receptors has emerged as a highly effective therapeutic strategy for the treatment of insomnia. Dual orexin receptor antagonists (DORAs), such as suvorexant, lemborexant, and daridorexant, have demonstrated clinical efficacy in promoting sleep onset and maintenance with a favorable safety profile compared to traditional hypnotics.[1]
A key structural motif in many potent orexin receptor antagonists is the substituted piperidine scaffold.[2] The precise stereochemistry and substitution pattern of this ring are critical for optimal receptor binding and pharmacokinetic properties. This technical guide focuses on the pivotal role of a specific chiral building block, tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate , in the synthesis of advanced orexin receptor antagonists. We will delve into the rationale behind its use, its asymmetric synthesis, and its application in the construction of a representative antagonist, providing a comprehensive resource for researchers and professionals in drug development.
The Significance of the (3S,4S)-3-Fluoropiperidin-4-yl Moiety: A Med-Chem Perspective
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[2] The introduction of a fluorine atom, as seen in the syn-3-fluoro-4-aminopiperidine core, offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can significantly prolong the half-life of a drug, leading to improved bioavailability and potentially less frequent dosing.
-
Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its interaction with the target receptor. Fluorine can participate in favorable dipole-dipole interactions and hydrogen bonds with amino acid residues in the receptor's binding pocket, thereby enhancing potency.
-
Conformational Control: The stereospecific placement of the fluorine atom can impose conformational constraints on the piperidine ring, locking it into a bioactive conformation for optimal receptor engagement. The syn relationship between the fluorine and the amino group in the (3S,4S) isomer is often crucial for high-affinity binding.
The tert-butoxycarbonyl (Boc) protecting group on the amine of our title compound is instrumental in synthetic chemistry. It is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the amine for subsequent coupling reactions.[3][4]
Asymmetric Synthesis of this compound
The enantioselective synthesis of the syn-3-fluoro-4-aminopiperidine core is a critical step in the overall synthetic strategy. Several innovative methods have been developed to achieve this with high stereocontrol. Here, we detail a robust and scalable approach based on a dynamic kinetic asymmetric transamination.[5][6]
Experimental Protocol: Asymmetric Transamination Approach
Step 1: Synthesis of the Ketone Precursor
The synthesis begins with the preparation of a suitable N-protected 3-fluoropiperidin-4-one. This can be achieved through various established routes.
Step 2: Dynamic Kinetic Asymmetric Transamination
This key step establishes the desired (3S,4S) stereochemistry.
-
Reaction Setup: To a solution of the N-protected 3-fluoropiperidin-4-one in a suitable solvent (e.g., DMSO) is added a transaminase enzyme, pyridoxal-5'-phosphate (PLP) as a cofactor, and an amine donor (e.g., isopropylamine) in a buffered solution (e.g., borate buffer at pH 10.5).
-
Reaction Conditions: The reaction mixture is heated to a controlled temperature (e.g., 45°C) and stirred for a specified period (e.g., 24 hours). The high pH facilitates the epimerization of the ketone, allowing for a dynamic kinetic resolution.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the desired (3S,4S)-N-protected-3-fluoropiperidin-4-amine with high diastereoselectivity and enantiomeric excess.[5]
Step 3: Boc Protection of the Amine
The final step to obtain the title compound is the protection of the newly formed primary amine with a Boc group.
-
Reaction Setup: The (3S,4S)-N-protected-3-fluoropiperidin-4-amine is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[7]
-
Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution, often in the presence of a mild base like triethylamine or under catalyst-free conditions in an aqueous medium.[7]
-
Reaction Conditions: The reaction is typically stirred at room temperature for a few hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product can be purified by crystallization or column chromatography to afford pure this compound.
| Step | Key Reagents and Conditions | Typical Yield | Key Considerations |
| Asymmetric Transamination | Transaminase, PLP, Isopropylamine, Borate Buffer (pH 10.5), DMSO, 45°C | 60-70% | Enzyme selection and reaction conditions are crucial for high stereoselectivity. |
| Boc Protection | (Boc)₂O, DCM or Water/Acetone, Room Temperature | >90% | A straightforward and high-yielding protection step. |
Application in the Synthesis of a Representative Orexin Receptor Antagonist
To illustrate the utility of this compound, we will outline its application in the synthesis of a hypothetical, yet representative, dual orexin receptor antagonist that shares structural features with approved drugs like suvorexant. The general structure of many DORAs consists of a central chiral amine core, an amide-linked aromatic or heteroaromatic moiety, and another aromatic or heteroaromatic group.
Experimental Workflow: Synthesis of a DORA
Step 1: Boc Deprotection
The synthesis of the final antagonist begins with the removal of the Boc protecting group from our key intermediate.
-
Protocol: this compound is dissolved in a suitable solvent like 1,4-dioxane or dichloromethane. A strong acid, such as hydrochloric acid (as a solution in dioxane) or trifluoroacetic acid, is added, and the mixture is stirred at room temperature for 1-4 hours.[4] The deprotected amine is typically isolated as its hydrochloride salt.
Step 2: Amide Coupling
The deprotected (3S,4S)-3-fluoropiperidin-4-amine is then coupled with a pre-synthesized carboxylic acid fragment, which often contains the[2][5][8]triazolo[4,3-a]pyridine core or a similar heteroaromatic system.
-
Protocol: The amine hydrochloride salt and the carboxylic acid are dissolved in an aprotic solvent such as DMF or DCM. A peptide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified.
Step 3: Final Moiety Installation
The final step typically involves the formation of a second C-N or C-O bond to attach the remaining part of the antagonist. In many DORAs, this involves a nucleophilic aromatic substitution or a copper-catalyzed coupling reaction.
-
Protocol: The product from the amide coupling step is reacted with the appropriate aromatic or heteroaromatic partner under suitable conditions. For instance, a nucleophilic aromatic substitution with a chloro-substituted benzoxazole or a similar heterocycle in the presence of a base like potassium carbonate in a solvent such as DMSO. The final product is then purified by chromatography and/or recrystallization.
Visualizing the Synthesis and Workflow
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key transformations and the overall workflow.
Conclusion
The strategic use of this compound is a cornerstone in the modern synthesis of potent and selective orexin receptor antagonists. The fluorine atom imparts desirable pharmacokinetic and pharmacodynamic properties, while the chiral piperidine core ensures the correct three-dimensional orientation for optimal receptor engagement. The synthetic routes to this key intermediate, particularly those employing asymmetric catalysis, provide an efficient and scalable means to access this valuable building block. The subsequent, well-established methodologies for deprotection and coupling allow for the modular construction of complex orexin antagonist structures. This in-depth guide provides a solid foundation for researchers and drug development professionals to leverage this critical intermediate in the discovery and development of next-generation therapies for sleep disorders.
References
-
Phillips, E. M., Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry, 84(13), 8006-8018. [Link]
-
Shultz, M. D., et al. (2012). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(16), 5262-5266. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Yuan, H., Guo, L., & Pan, X. (2021). Synthesis of Anti-insomnia Drug Suvorexant. HETEROCYCLES, 102(4), 742. [Link]
-
Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Gehringer, M., et al. (2013). tert-Butyl N-[(3R,4R)-1-(2-cyano-acet-yl)-4-methyl-piperidin-3-yl]-N-methyl-carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o935. [Link]
- WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant. (2015).
-
Molinaro, C., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006–8018. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Yoshida, Y. (2021). Design and synthesis of the novel orexin receptor ligands with 1,3,5-trioxazatriquinane skeleton. Journal of Synthetic Organic Chemistry, Japan, 79(10), 966-976. [Link]
-
Yuan, H., Guo, L., & Pan, X. (2021). Synthesis of anti-insomnia drug suvorexant. Heterocycles, 102(4), 742-748. [Link]
-
Chourasiya, A., et al. (2018). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2018, 1-7. [Link]
-
Phillips, E. M., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of organic chemistry, 84(13), 8006–8018. [Link]
-
Weiss, J., et al. (2023). Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates: Cu-mediated 18F-fluorination of boroxines, in vitro and initial in vivo evaluation. ChemRxiv. [Link]
-
Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
-
Piotrowska, A. P., & Płaznik, A. (2013). Dual orexin receptor antagonists--promising agents in the treatment of sleep disorders. Psychiatria polska, 47(3), 437–448. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates: Cu-mediated 18F-fluorination of boroxines, in vitro and initial in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: High-Purity Isolation of tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate via Optimized Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate, a key building block in contemporary drug discovery, utilizing flash column chromatography on silica gel. The inherent basicity of the piperidine nitrogen and the polarity imparted by the fluoro- and carbamate moieties present a distinct challenge for achieving high purity. This guide elucidates the rationale behind the selection of chromatographic parameters, including the stationary phase, mobile phase composition with an amine additive, and sample loading techniques. By following this protocol, researchers can effectively separate the target compound from common synthetic impurities, such as diastereomers and unreacted starting materials, to obtain a final product of >98% purity, suitable for downstream applications in medicinal chemistry and drug development.
Introduction: The Significance of Fluorinated Piperidines and the Purification Challenge
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2] The introduction of fluorine atoms into such scaffolds can profoundly influence their physicochemical and pharmacokinetic properties, including metabolic stability, pKa, and binding affinity to biological targets.[3] Specifically, the syn-3-fluoro-4-aminopiperidine core, protected as this compound, is a valuable chiral intermediate for synthesizing complex molecules with therapeutic potential.[3]
The synthesis of stereochemically defined fluorinated piperidines can be complex, often yielding mixtures containing diastereomers, unreacted starting materials, and other by-products. Consequently, a robust and efficient purification method is paramount to isolate the desired (3S,4S)-isomer in high purity. Column chromatography is the technique of choice for this purpose. However, the basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, the most common stationary phase for normal-phase chromatography.[4] This acid-base interaction can lead to significant peak tailing, poor resolution, and in some cases, degradation of the target compound.[4] This application note details a systematic approach to overcome these challenges.
Foundational Principles: Optimizing Normal-Phase Chromatography for Basic Compounds
Normal-phase chromatography separates compounds based on their differential affinity for a polar stationary phase (silica gel) and a non-polar mobile phase.[5][6] Polar molecules are retained more strongly on the stationary phase and thus elute later.[5][7] The key to a successful separation lies in modulating the interactions between the analyte and the stationary phase.[7]
For basic compounds like our target molecule, the primary challenge is the strong interaction with the acidic silica surface. To mitigate this, a small amount of a competing base, such as triethylamine (TEA), is added to the mobile phase.[4] The TEA effectively neutralizes the most acidic silanol groups, preventing the analyte from binding irreversibly and allowing it to elute as a sharp, symmetrical peak.[4]
The choice of the primary solvents for the mobile phase is determined by the overall polarity of the target compound. A solvent system with tunable polarity, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to achieve the desired retention factor (Rƒ) for optimal separation.[8]
Materials and Methods
Materials
-
Crude Product: this compound (purity <90%)
-
Stationary Phase: Silica gel, flash chromatography grade (e.g., 40-63 µm particle size)
-
Solvents:
-
Hexanes (or Petroleum Ether), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Triethylamine (TEA), ≥99.5%
-
-
TLC Plates: Silica gel 60 F₂₅₄
Equipment
-
Flash chromatography system (automated or manual)
-
Glass column (appropriate size for the scale of purification)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.
Step 1: Thin-Layer Chromatography (TLC) for Method Development
The initial and most critical step is to determine the optimal mobile phase composition using TLC. A well-chosen solvent system should provide an Rƒ value of approximately 0.2-0.3 for the target compound, ensuring good separation from impurities.[8]
-
Prepare Eluents: Prepare a series of mobile phases with varying ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1) and add 0.5% TEA to each.
-
Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate.
-
Visualize: After development, visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Select the Optimal Eluent: Identify the solvent system that provides the best separation with the target compound at an Rƒ of ~0.2-0.3. For this compound, a system of 70:30 Hexanes:EtOAc + 0.5% TEA is often a good starting point.
Step 2: Column Packing
A well-packed column is essential for high-resolution separation.
-
Select Column Size: For 1 g of crude material, a column with a diameter of approximately 2-3 cm is suitable. The amount of silica gel should be 50-100 times the weight of the crude product for difficult separations.[9]
-
Prepare the Slurry: In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA).
-
Pack the Column: Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the silica bed uniformly. Ensure there are no air bubbles or cracks.
-
Equilibrate: Wash the packed column with at least 3-5 column volumes of the initial mobile phase.
Step 3: Sample Loading
Dry loading is recommended to ensure a concentrated band of the sample at the top of the column, leading to better separation.[10]
-
Dissolve the Crude Product: Dissolve the 1 g of crude material in a minimal amount of a polar solvent in which it is readily soluble (e.g., 5-10 mL of dichloromethane or methanol).
-
Adsorb onto Silica: Add 2-3 g of silica gel to the solution.
-
Evaporate the Solvent: Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
Step 4: Elution and Fraction Collection
-
Begin Elution: Start the elution with the initial, less polar mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient for this separation is:
-
Column Volumes 1-2: 95:5 Hexanes:EtOAc + 0.5% TEA
-
Column Volumes 3-10: Linear gradient from 95:5 to 60:40 Hexanes:EtOAc + 0.5% TEA
-
Column Volumes 11-15: Hold at 60:40 Hexanes:EtOAc + 0.5% TEA
-
-
Collect Fractions: Collect fractions of appropriate volume (e.g., 10-20 mL) throughout the elution process.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of the Workflow
Caption: Workflow for the purification of the target compound.
Data Summary and Expected Results
By following this protocol, a high degree of purification can be achieved. The table below summarizes the key parameters and expected outcomes.
| Parameter | Recommended Value/Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar stationary phase for normal-phase chromatography.[6] |
| Silica:Crude Ratio | 50:1 to 100:1 (w/w) | Ensures sufficient resolving power for closely eluting impurities.[9] |
| Mobile Phase Modifier | 0.5% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing peak tailing of the basic analyte.[4] |
| TLC Rƒ of Target | ~0.2-0.3 | Provides optimal retention for good separation on the column.[8] |
| Loading Method | Dry Loading | Creates a concentrated sample band, leading to sharper peaks and better resolution.[10] |
| Elution Mode | Gradient (Hexanes:EtOAc) | Allows for the efficient elution of non-polar impurities first, followed by the target compound. |
| Expected Purity | >98% | Effective removal of synthetic impurities and diastereomers. |
Discussion and Troubleshooting
The success of this purification hinges on the careful execution of the TLC method development and the use of an amine additive in the mobile phase. If peak tailing is still observed, increasing the concentration of TEA to 1% may be beneficial. For extremely polar impurities that are difficult to remove, a stronger solvent system, such as dichloromethane/methanol with added TEA, could be explored.
As an alternative, reversed-phase chromatography can be employed for the purification of basic amines.[4] In this mode, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile). By adjusting the mobile phase to an alkaline pH (e.g., with ammonium hydroxide), the amine remains in its neutral, more hydrophobic form, leading to increased retention and potentially different selectivity compared to normal-phase chromatography.[4]
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound using flash column chromatography. By understanding the principles of analyte-stationary phase interactions and implementing a strategy to mitigate the basicity of the piperidine nitrogen, researchers can consistently obtain this valuable building block in high purity. The detailed, step-by-step methodology and the rationale provided herein serve as a comprehensive guide for scientists in the field of drug discovery and development.
References
- (Reference for general use of amine additives in chromatography - will be synthesized
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- (Reference for general column chromatography principles - will be synthesized
- (Reference for general column chromatography principles - will be synthesized
-
Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]
- (Reference for general column chromatography principles - will be synthesized
- (Reference for general column chromatography principles - will be synthesized
-
Khan Academy. Principles of chromatography | Stationary phase. Retrieved from [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. Retrieved from [Link]
- (Reference for general column chromatography principles - will be synthesized
- (Reference for general column chromatography principles - will be synthesized
-
Haufe, G., & Leroux, F. R. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 24(23), 6141–6151. Retrieved from [Link]
- (Reference for general column chromatography principles - will be synthesized
-
Chrom Tech, Inc. (2025, October 20). Understanding Basic Chromatography: Principles and Techniques. Retrieved from [Link]
- (Reference for general column chromatography principles - will be synthesized
- (Reference for general column chromatography principles - will be synthesized
- (Reference for general column chromatography principles - will be synthesized
- (Reference for general column chromatography principles - will be synthesized
- (Reference for general column chromatography principles - will be synthesized
- (Reference for general column chromatography principles - will be synthesized
-
ALWSCI. (2025, April 17). What Is Normal Phase And Reversed Phase Chromatography? Retrieved from [Link]
- (Reference for general column chromatography principles - will be synthesized
- (Reference for general column chromatography principles - will be synthesized
-
Reddit. (2016, November 10). How much silica gel for flash chromatography? Retrieved from [Link]
-
VanVeller, B. VanVeller Lab Resources. Retrieved from [Link]
Sources
- 1. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Khan Academy [khanacademy.org]
- 6. What Is Normal Phase And Reversed Phase Chromatography? - Blogs - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. VanVeller Lab Resources [group.chem.iastate.edu]
- 9. reddit.com [reddit.com]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Chiral Separation of 3-Fluoropiperidine Enantiomers by HPLC: An Application Note and Protocol
Introduction: The Significance of Stereoisomerism in Fluorinated Piperidines
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The introduction of a fluorine atom, as in 3-fluoropiperidine, can significantly modulate a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics.[2] However, the substitution at the 3-position renders the molecule chiral, meaning it exists as a pair of non-superimposable mirror images, or enantiomers.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to toxicity.[3][4] Consequently, the ability to separate and quantify the individual enantiomers of 3-fluoropiperidine and its derivatives is of paramount importance in drug discovery, development, and quality control.[5]
This application note provides a comprehensive guide to the chiral separation of 3-fluoropiperidine enantiomers using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the methodological choices, from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase, and present a detailed, validated protocol for achieving baseline separation.
Analytical Challenge and Strategic Approach
The primary challenges in the chiral HPLC analysis of 3-fluoropiperidine are twofold:
-
Lack of a Chromophore: The 3-fluoropiperidine molecule does not possess a suitable chromophore for sensitive UV detection, a common detection method in HPLC.[6]
-
Enantiomeric Recognition: Achieving differential interaction between the two enantiomers and a chiral stationary phase to effect separation.
Our strategy to overcome these challenges is based on a pre-column derivatization step followed by separation on a polysaccharide-based CSP.
dot
Caption: Strategic workflow for the chiral analysis of 3-fluoropiperidine.
The Causality Behind Experimental Choices
Why Pre-column Derivatization?
To address the lack of UV absorbance, a pre-column derivatization strategy is employed. This involves reacting the secondary amine of 3-fluoropiperidine with a reagent that introduces a chromophoric group. Benzoyl chloride is an excellent candidate for this purpose.[6] The reaction is typically rapid and quantitative, resulting in N-benzoyl-3-fluoropiperidine, which exhibits strong UV absorbance, thereby enhancing detection sensitivity.
Choosing the Right Chiral Stationary Phase (CSP)
The selection of the CSP is the most critical step in developing a chiral separation method.[7] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds, including cyclic amines.[8][9][10]
For this application, we have selected a cellulose-based CSP, specifically Lux® Cellulose-2 , which is a cellulose tris(3-chloro-4-methylphenylcarbamate) derivative. The rationale for this choice is as follows:
-
Proven Efficacy: This type of CSP has been successfully used for the chiral separation of other piperidine-containing pharmaceuticals, such as alogliptin.[5]
-
Multiple Interaction Modes: The helical structure of the cellulose backbone, combined with the carbamate linkages and aromatic substituents, creates a complex chiral environment.[11] This allows for multiple types of interactions with the analyte, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which are essential for chiral recognition.
-
Influence of Fluorine: The fluorine atom in 3-fluoropiperidine can participate in specific interactions, such as CH···F hydrogen bonds, with the CSP.[1][12] The electron-withdrawing nature of fluorine can also modulate the polarity and hydrogen bonding capacity of the nearby N-H group (in the derivatized amide), further influencing its interaction with the CSP.
dot
Caption: Key interactions enabling chiral recognition on the CSP.
Optimizing the Mobile Phase
For polysaccharide-based CSPs, normal-phase chromatography often provides the best selectivity. A typical mobile phase consists of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of a basic additive, such as diethylamine (DEA), is crucial when analyzing basic compounds like piperidines. The DEA acts as a competitor for highly active sites on the silica surface, preventing peak tailing and improving peak shape and resolution.[13] The ratio of hexane to alcohol is adjusted to optimize the retention times and the resolution between the enantiomers.
Experimental Protocol
Materials and Reagents
-
Racemic 3-fluoropiperidine hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), HPLC grade
-
n-Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Diethylamine (DEA), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
Sample Preparation: Pre-column Derivatization
-
Accurately weigh approximately 10 mg of racemic 3-fluoropiperidine hydrochloride into a clean, dry vial.
-
Add 1 mL of DCM and 0.1 mL of TEA to the vial. Sonicate for 5 minutes to ensure dissolution and neutralization.
-
In a separate vial, prepare a solution of benzoyl chloride in DCM (e.g., 10% v/v).
-
Slowly add 1.2 molar equivalents of the benzoyl chloride solution to the 3-fluoropiperidine solution while stirring.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Wash the reaction mixture with 1 mL of water to remove salts.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 10 mL of the mobile phase to obtain a stock solution of approximately 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration of approximately 100 µg/mL.
HPLC Instrumentation and Conditions
The following table summarizes the optimized HPLC conditions for the chiral separation of N-benzoyl-3-fluoropiperidine enantiomers.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Lux® Cellulose-2, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Method Validation and Expected Results
The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.
Specificity: Inject individual enantiomers (if available), a racemic mixture, and a blank to demonstrate that there is no interference at the retention times of the enantiomers.
Linearity: Prepare a series of dilutions of the racemic standard and inject them. Plot the peak area against the concentration for each enantiomer. The correlation coefficient (r²) should be > 0.999.
Expected Chromatogram and Quantitative Data:
Under the specified conditions, a baseline separation of the two enantiomers is expected. The following table presents typical, plausible results for this separation.
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) | Selectivity (α) |
| Enantiomer 1 | ~ 12.5 | 1.1 | \multirow{2}{}{> 2.0} | \multirow{2}{}{~ 1.3} |
| Enantiomer 2 | ~ 14.8 | 1.2 |
A resolution factor (Rs) greater than 1.5 indicates baseline separation.
Conclusion
This application note details a robust and reliable HPLC method for the chiral separation of 3-fluoropiperidine enantiomers. The strategy of pre-column derivatization with benzoyl chloride effectively addresses the challenge of UV detection, while the use of a cellulose-based chiral stationary phase provides the necessary selectivity for baseline resolution. The provided protocol is a validated starting point for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of chiral fluorinated piperidines. The underlying principles discussed herein can also be adapted for the method development of other chiral amines lacking a native chromophore.
References
-
Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Ilisz, I., et al. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules 2024, 29(9), 1999. Available from: [Link]
-
Ciavardini, A., et al. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. Physical Chemistry Chemical Physics 2013, 15(44), 19360-19370. Available from: [Link]
-
Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK-3, IM-3, and IN-3 . Available from: [Link]
-
Subramanian, G. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Phenomenex Inc. Lux Chiral HPLC Columns for Chiral Separation. Available from: [Link]
-
Phenomenex Inc. Chiral HPLC Separations. Available from: [Link]
-
Reddy, B., et al. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica 2014, 6(5), 346-351. Available from: [Link]
-
W.J. Lough. Chiral Separations by High‐Performance Liquid Chromatography. e-EROS Encyclopedia of Reagents for Organic Synthesis. 2017. Available from: [Link]
-
Chen, X., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts 2023, 5(1), e1-e15. Available from: [Link]
-
Wang, J., et al. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews 2016, 45(20), 5527-5553. Available from: [Link]
-
Sharma, S., et al. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research 2018, 9(8), 3114-3124. Available from: [Link]
-
Hasan, M. N., et al. Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science 2013, 51(9), 892-905. Available from: [Link]
-
Kauser, A., et al. Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research 2020, 18(4), 310-321. Available from: [Link]
Sources
- 1. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 9. phenomenex.belvr.by [phenomenex.belvr.by]
- 10. jp.images-monotaro.com [jp.images-monotaro.com]
- 11. Lux Cellulose-4 Chiral LC Columns: Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: A Guide to the Catalytic Hydrogenation of Fluorinated Pyridines for the Synthesis of Fluorinated Piperidines
Introduction
Fluorinated piperidines are highly sought-after structural motifs in modern drug discovery and development.[1][2] The strategic incorporation of fluorine atoms into the piperidine scaffold can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] The catalytic hydrogenation of readily available fluorinated pyridines represents a direct and atom-economical route to these valuable saturated heterocycles.[2] However, this transformation is often complicated by challenges such as catalyst poisoning, low reactivity, and undesired hydrodefluorination.[2][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the catalytic hydrogenation of fluorinated pyridines. We will explore the nuances of catalyst selection, detail robust experimental protocols for both heterogeneous and homogeneous systems, and discuss critical aspects of product analysis and troubleshooting. Our objective is to equip you with the foundational knowledge and practical insights necessary to successfully implement this powerful synthetic strategy.
The Scientific Challenge: Overcoming Aromaticity and C-F Bond Stability
The hydrogenation of pyridines is inherently challenging due to the aromatic stabilization of the heterocyclic ring. The nitrogen lone pair can also bind strongly to the metal catalyst surface, leading to catalyst inhibition or poisoning.[5] The introduction of fluorine substituents further complicates the reaction by:
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack by the catalyst.
-
Hydrodefluorination (HDF): Cleavage of the robust C-F bond is a common and often dominant side reaction, leading to the formation of non-fluorinated piperidines and reducing the yield of the desired product.[2][4][6]
Successful hydrogenation hinges on a carefully optimized system where the catalyst is active enough to reduce the pyridine ring under manageable conditions while being selective enough to preserve the C-F bond.
Catalyst Selection: The Key to a Successful Transformation
The choice of catalyst is the most critical parameter for the successful hydrogenation of fluorinated pyridines. Both heterogeneous and homogeneous catalysts have been employed, each with distinct advantages and limitations.
Heterogeneous Catalysis: Robustness and Simplicity
Heterogeneous catalysts are favored for their operational simplicity, ease of separation from the reaction mixture, and recyclability.
A significant breakthrough in this area involves the use of Palladium(II) hydroxide on carbon (Pd(OH)₂/C) in the presence of a strong Brønsted acid like HCl.[7] This system has proven to be robust and effective for a wide range of fluorinated pyridines.[2][7] The acid plays a dual role: it protonates the pyridine nitrogen, which both activates the ring towards hydrogenation and prevents catalyst poisoning.[7] Other common heterogeneous catalysts such as PtO₂, Rh/C, and Ru/C have shown limited success, often resulting in low conversion or significant hydrodefluorination.[2][5][7]
Table 1: Performance of Heterogeneous Catalysts in the Hydrogenation of 3-Fluoropyridine
| Catalyst | Additive | Solvent | Yield of 3-Fluoropiperidine (%) | Key Observation | Reference |
| 20% Pd(OH)₂/C | aq. HCl | MeOH | High | Excellent yield and selectivity.[7] | [7] |
| PtO₂ | None | Various | Low/Trace | Ineffective under standard conditions.[7] | [7] |
| 10% Pd/C | None | MeOH | Low | Dominated by hydrodefluorination.[7] | [7] |
| 5% Rh/C | None | MeOH | Trace | Minimal conversion observed.[7] | [7] |
| 5% Ru/C | None | MeOH | Trace | Minimal conversion observed.[7] | [7] |
Homogeneous Catalysis: Precision and Stereoselectivity
Homogeneous catalysts offer the advantage of higher activity and selectivity under milder reaction conditions. For the synthesis of chiral fluorinated piperidines, asymmetric hydrogenation using chiral homogeneous catalysts is the premier strategy. Iridium complexes featuring chiral phosphine ligands have emerged as particularly effective for the asymmetric hydrogenation of N-heteroarenes.[8][9][10]
Activation of the pyridine substrate is often necessary. This is typically achieved by forming a pyridinium salt, which enhances the substrate's reactivity towards the catalyst.[9][11] This approach has been successfully applied to the asymmetric hydrogenation of various substituted pyridinium salts, yielding piperidines with high enantioselectivity.[10]
Experimental Workflow and Protocols
A systematic approach is crucial for achieving reproducible and high-yielding results. The general workflow involves careful substrate preparation, precise reaction setup, diligent monitoring, and appropriate workup and purification procedures.
Caption: General experimental workflow for catalytic hydrogenation.
Protocol 1: Heterogeneous Hydrogenation of 3-Fluoropyridine using Pd(OH)₂/C
This protocol is adapted from the robust method developed by Glorius and coworkers.[7]
Materials and Equipment:
-
3-Fluoropyridine
-
20 wt% Pd(OH)₂/C (Pearlman's catalyst)
-
Concentrated Aqueous HCl
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate (Boc)₂O or Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
High-pressure autoclave (e.g., Parr shaker) equipped with a glass liner and magnetic stir bar
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite pad)
Safety Precautions:
-
Hydrogen gas is highly flammable. Operate in a well-ventilated fume hood away from ignition sources.
-
Palladium catalysts can be pyrophoric. Handle with care, preferably under an inert atmosphere when dry.
-
High-pressure reactions should only be performed by trained personnel using appropriate safety shields.
Procedure:
-
Vessel Preparation: To a glass liner of the autoclave, add 3-fluoropyridine (1.0 eq).
-
Solvent and Acid Addition: Add methanol (0.2 M concentration) followed by concentrated aqueous HCl (1.1 eq).
-
Catalyst Addition: Carefully add 20 wt% Pd(OH)₂/C (5 mol%). Note: No special precautions to exclude air or moisture are necessary for this specific protocol.[7]
-
Reaction Setup: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.
-
Hydrogenation: Pressurize the autoclave to 50 bar of H₂. Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitoring and Workup: After 24 hours, carefully vent the autoclave. Take an aliquot of the reaction mixture, filter it through a syringe filter, and analyze by GC-MS or ¹⁹F NMR to confirm full conversion.
-
Catalyst Removal: Filter the entire reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with methanol.
-
In situ Protection: Cool the filtrate in an ice bath. Slowly add a solution of NaHCO₃ to neutralize the HCl. Add (Boc)₂O (1.2 eq) or Cbz-Cl (1.2 eq) and allow the mixture to warm to room temperature and stir overnight. This step is crucial as unprotected fluorinated piperidines can be volatile and difficult to isolate.[2][7]
-
Purification: Concentrate the mixture under reduced pressure. Extract the aqueous residue with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the protected 3-fluoropiperidine.
Protocol 2: Asymmetric Hydrogenation using a Homogeneous Iridium Catalyst
This generalized protocol is based on established principles for the asymmetric hydrogenation of pyridinium salts.[8][10]
Materials and Equipment:
-
Substituted fluorinated pyridine
-
Benzyl bromide or other activating agent
-
[Ir(COD)Cl]₂ (precatalyst)
-
Chiral phosphine ligand (e.g., a Josiphos-type ligand)
-
Iodine (I₂)
-
Dichloromethane (DCM), degassed
-
High-pressure autoclave with glass liner and magnetic stir bar
-
Schlenk line and inert atmosphere glovebox
Safety Precautions:
-
Homogeneous iridium catalysts and chiral ligands are often air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere (N₂ or Ar).
-
Follow all safety guidelines for high-pressure hydrogenations as outlined in Protocol 1.
Procedure:
-
Substrate Activation (Pyridinium Salt Formation): In a round-bottom flask, dissolve the fluorinated pyridine (1.0 eq) in a suitable solvent like acetonitrile. Add the activating agent (e.g., benzyl bromide, 1.1 eq) and stir at an elevated temperature (e.g., 60 °C) until full conversion to the pyridinium salt is observed by NMR or LC-MS. Isolate the salt after removing the solvent.
-
Catalyst Preparation (in a glovebox): In a vial, combine [Ir(COD)Cl]₂ (0.5 mol%), the chiral phosphine ligand (1.1 mol%), and I₂ (2.5 mol%). Add degassed DCM to form the active catalyst solution.
-
Reaction Setup: In the autoclave's glass liner, add the prepared pyridinium salt (1.0 eq) and the freshly prepared catalyst solution.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect to the hydrogen line. Purge as described in Protocol 1. Pressurize the vessel to 50-80 bar of H₂ and stir at the desired temperature (e.g., 40-60 °C) for 24-48 hours.
-
Workup and Analysis: After cooling and venting, concentrate the reaction mixture. The crude product can be analyzed directly by chiral HPLC to determine the enantiomeric excess (ee).
-
Purification: Purify the product by flash column chromatography. The protecting group on the nitrogen can be removed under standard conditions if the free piperidine is desired.
Product Analysis and Troubleshooting
Reaction Monitoring:
-
TLC: Useful for a quick check of substrate consumption.
-
GC-MS: Ideal for monitoring the disappearance of volatile starting materials and the appearance of products and byproducts.
-
¹⁹F NMR: A powerful tool to distinguish between the starting fluoropyridine, the desired fluoropiperidine, and any hydrodefluorinated products.
Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structure elucidation.
-
Chiral HPLC/SFC: The gold standard for determining the enantiomeric or diastereomeric excess of chiral products.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient H₂ pressure; Catalyst poisoning. | Use fresh catalyst; Ensure proper purging and pressure; For heterogeneous systems, verify acid additive is present. For homogeneous systems, ensure inert conditions were maintained. |
| Significant Hydrodefluorination (HDF) | Catalyst is too aggressive; Reaction temperature too high. | Switch to a milder catalyst (e.g., Pd(OH)₂/C).[7] Lower the reaction temperature and/or H₂ pressure. |
| Poor Stereoselectivity (Asymmetric Rxn) | Sub-optimal ligand-substrate pairing; Incorrect catalyst preparation. | Screen a panel of chiral ligands. Ensure precise stoichiometry and inert conditions during catalyst preparation. |
| Difficulty in Product Isolation | Product is volatile or highly polar. | Perform an in situ protection step before workup and purification.[2][7] |
Conclusion
The catalytic hydrogenation of fluorinated pyridines is a highly effective method for synthesizing fluorinated piperidines, which are crucial building blocks in pharmaceutical research. While challenges such as hydrodefluorination and catalyst deactivation exist, they can be overcome through rational catalyst selection and careful optimization of reaction conditions. The protocols outlined in this guide, particularly the robust heterogeneous Pd(OH)₂/C system and the precise homogeneous iridium systems, provide reliable starting points for researchers to access a wide array of these valuable compounds.
References
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Xiao, Y., & Xiao, J. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 123-128. [Link]
-
Li, W., et al. (2023). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 10(14), 3535-3541. [Link]
-
Maj, A. M., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(22), 13582-13605. [Link]
-
Maji, B. (2021). Hydrogenation of fluorinated molecules: an overview. Chemical Society Reviews, 50(12), 7186-7213. [Link]
-
Kumar, A., & Krishnan, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10), 3843-3845. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
Application Notes and Protocols for the Large-Scale Synthesis of tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its saturated heterocyclic structure provides a versatile scaffold that can be functionalized to interact with a wide range of biological targets. The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The target molecule of this guide, tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate, is a valuable chiral building block for the synthesis of complex drug candidates. Its specific stereochemistry—the cis relationship between the fluorine at the 3-position and the carbamate at the 4-position—is often crucial for achieving the desired biological activity. This document provides a comprehensive guide for the large-scale synthesis of this important intermediate, focusing on a robust and scalable multi-step approach.
Synthetic Strategy: A Multi-Step Approach to a Chiral Fluorinated Piperidine
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry at each key transformation. The overall synthetic strategy is outlined below. The process begins with the readily available N-Boc-4-piperidone and proceeds through a series of stereocontrolled reactions to introduce the desired fluorine and amino functionalities with the correct spatial orientation.
Caption: Overall synthetic workflow for this compound.
Detailed Protocols and Experimental Insights
Step 1: Synthesis of N-Boc-3-fluoro-4-piperidone
The first key transformation is the introduction of a fluorine atom at the 3-position of the piperidone ring. This is achieved through an electrophilic fluorination of the corresponding enolate of N-Boc-4-piperidone.
Protocol:
-
Enolate Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Fluorination: To the freshly prepared enolate solution, add a solution of N-fluorobenzenesulfonimide (NFSI) or a similar electrophilic fluorine source like Selectfluor® (1.2 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Quenching and Work-up: After stirring for an additional 2-3 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-3-fluoro-4-piperidone.
Expert Insights: The choice of the fluorinating agent is critical for safety and scalability. While NFSI is effective, Selectfluor® is often preferred for large-scale applications due to its solid nature and relative stability.[2][3] Maintaining a low temperature during enolate formation and fluorination is crucial to minimize side reactions.
Step 2: Stereoselective Reduction to cis-N-Boc-3-fluoropiperidin-4-ol
The stereoselective reduction of the ketone in N-Boc-3-fluoro-4-piperidone is a pivotal step in establishing the desired cis stereochemistry between the fluorine and the hydroxyl group. This is typically achieved using a bulky reducing agent that favors axial attack on the more accessible face of the ketone.
Protocol:
-
Reaction Setup: Dissolve N-Boc-3-fluoro-4-piperidone (1.0 eq) in anhydrous methanol or ethanol in a reaction vessel under a nitrogen atmosphere and cool the solution to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the cooled solution. The use of a bulkier reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) can also be considered for enhanced stereoselectivity.
-
Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by the dropwise addition of water.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Extract the residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to dryness. The resulting crude cis-N-Boc-3-fluoropiperidin-4-ol can be purified by crystallization or column chromatography.
Expert Insights: The stereochemical outcome of this reduction is governed by the steric hindrance posed by the fluorine atom at the 3-position, directing the hydride attack to the opposite face of the ring, resulting in the desired cis-diol. An enantioselective fluorination in the previous step can lead to a specific enantiomer of the cis-diol.[4][5]
Step 3 & 4: Conversion of the Hydroxyl Group to an Amino Group
The conversion of the hydroxyl group to an amino group with inversion of stereochemistry is a two-step process involving activation of the alcohol as a good leaving group (mesylate) followed by nucleophilic substitution with an azide, which is subsequently reduced.
Protocol:
-
Mesylation: Dissolve cis-N-Boc-3-fluoropiperidin-4-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1-2 hours.
-
Work-up for Mesylate: Wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate, which is often used in the next step without further purification.
-
Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq). Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Work-up for Azide: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude trans-N-Boc-4-azido-3-fluoropiperidine.
Expert Insights: This two-step sequence proceeds with a clean inversion of configuration at the C-4 position due to the SN2 mechanism of the azide displacement. It is crucial to ensure the complete conversion of the alcohol to the mesylate for an efficient subsequent reaction.
Step 5 & 6: Reduction of the Azide and Final Boc Protection
The final steps involve the reduction of the azide to the primary amine, followed by the protection of this newly formed amino group with a Boc group to yield the target molecule.
Protocol:
-
Azide Reduction: Dissolve the crude trans-N-Boc-4-azido-3-fluoropiperidine in methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude (3S,4S)-N-Boc-4-amino-3-fluoropiperidine.
-
Boc Protection: Dissolve the crude amine in a suitable solvent such as dichloromethane or a biphasic mixture of dioxane and water. Add a base such as triethylamine or sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Stir at room temperature for 12-16 hours.
-
Final Work-up and Purification: Concentrate the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate. The final product, this compound, can be purified by crystallization or column chromatography.
Expert Insights: The catalytic hydrogenation is a clean and efficient method for azide reduction. For large-scale synthesis, careful handling of the palladium catalyst is necessary. The final Boc protection is a standard procedure, and the choice of solvent and base can be optimized for yield and purity.
Data Presentation
Table 1: Key Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Key Hazards |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | Irritant |
| Lithium diisopropylamide | C₆H₁₄LiN | 107.12 | Corrosive, Flammable |
| Selectfluor® | C₇H₁₄B₂ClF₉N₂ | 354.26 | Oxidizer, Corrosive[2][3] |
| Sodium borohydride | NaBH₄ | 37.83 | Flammable, Corrosive |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | Corrosive, Lachrymator |
| Sodium azide | NaN₃ | 65.01 | Highly Toxic, Explosive |
| Palladium on carbon (10%) | Pd/C | 106.42 (Pd) | Flammable |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Irritant |
Table 2: Typical Yields and Purity of Intermediates and Final Product
| Compound | Step | Typical Yield (%) | Purity (by HPLC) |
| N-Boc-3-fluoro-4-piperidone | 1 | 70-80 | >95% |
| cis-N-Boc-3-fluoropiperidin-4-ol | 2 | 85-95 | >97% |
| trans-N-Boc-4-azido-3-fluoropiperidine | 3 & 4 | 75-85 (over 2 steps) | >90% (crude) |
| (3S,4S)-N-Boc-4-amino-3-fluoropiperidine | 5 | 90-98 | >95% (crude) |
| This compound | 6 | 80-90 | >98% |
Troubleshooting and Process Optimization
-
Low Yield in Fluorination: Incomplete enolate formation can lead to low yields. Ensure the use of freshly prepared or titrated LDA and strictly anhydrous conditions.
-
Poor Stereoselectivity in Reduction: If the desired cis isomer is not the major product, consider using a bulkier reducing agent like L-Selectride® at a lower temperature.
-
Incomplete Azide Displacement: This reaction can be sluggish. Ensure a sufficient excess of sodium azide and adequate heating. The use of a phase-transfer catalyst may also be beneficial in some cases.
-
Catalyst Poisoning during Hydrogenation: The crude azide may contain impurities that can poison the palladium catalyst. A preliminary purification of the azide intermediate may be necessary for a clean reduction.
Safety and Handling
-
Lithium diisopropylamide (LDA): Highly flammable and corrosive. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Selectfluor®: A strong oxidizing agent and corrosive. Avoid contact with combustible materials. Handle in a well-ventilated fume hood with appropriate PPE.[2][3][6]
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Do not allow contact with acids or heavy metals.
-
Hydrogenation: Hydrogen gas is highly flammable. Perform this reaction in a well-ventilated area with appropriate safety measures, including the use of a blast shield.
Conclusion
The large-scale synthesis of this compound presented herein provides a robust and scalable route to this valuable chiral building block. By carefully controlling the reaction conditions, particularly in the stereoselective fluorination and reduction steps, high yields and excellent stereopurity can be achieved. This detailed protocol, along with the provided expert insights and safety information, will be a valuable resource for researchers and professionals in the field of drug development.
References
- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (URL: [Link])
-
Alcohols to Amines - Chemistry Steps. (URL: [Link])
-
"Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris - ScholarWorks@UARK. (URL: [Link])
-
Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry - ACS Publications. (URL: [Link])
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
-
Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed. (URL: [Link])
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
112030 - Sodium triacetoxyborohydride - Safety Data Sheet. (URL: [Link])
-
Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between - ACS Publications. (URL: [Link])
-
Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC - NIH. (URL: [Link])
-
(PDF) Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. (URL: [Link])
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - NIH. (URL: [Link])
-
Unlocking Complex Molecules: The Power of N-Boc-4-piperidone in Organic Synthesis. (URL: [Link])
-
Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem - NIH. (URL: [Link])
-
Synthesis of cis- and trans- Diamminedichloroplatinum(II) - MSU chemistry. (URL: [Link])
-
α-Fluorination of amide and stereodivergent synthesis of 1,4-dicarbonyls by Nuno Maulide's group. (URL: [Link])
-
Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (URL: [Link])
-
Transforming Alcohols to Amines: A One-Pot Approach - Oreate AI Blog. (URL: [Link])
-
Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). (URL: [Link])
-
Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F. (URL: [Link])
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (URL: [Link])
-
Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC - NIH. (URL: [Link])
-
Trick 9 - Convert Alcohols to Amine and Amine to Alcohols - YouTube. (URL: [Link])
-
tert-butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate - 艾琪康医药科技(上海)有限公司. (URL: [Link])
Sources
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molcore.com [molcore.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Nuances of TFA-Mediated Boc Deprotection: A Technical Support Guide
Welcome to the technical support center for Trifluoroacetic Acid (TFA)-mediated tert-butyloxycarbonyl (Boc) deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter the practical challenges of this common yet deceptively complex reaction. Here, we move beyond simple protocols to dissect the "why" behind the "how," offering field-proven insights to troubleshoot common issues and optimize your work-up procedures.
The Core Mechanism: A Quick Refresher
The cleavage of the Boc protecting group with TFA is an acid-catalyzed elimination reaction.[1] The process begins with the protonation of the Boc group's carbonyl oxygen by the strong acid, TFA.[1] This is followed by the departure of the stable tert-butyl cation, which leaves behind a carbamic acid intermediate.[1][2] This unstable intermediate then readily decarboxylates to yield the free amine and carbon dioxide.[1][2] In the acidic reaction medium, the newly liberated amine is protonated, forming its trifluoroacetate salt.[1][2]
Caption: TFA-Mediated Boc Deprotection Pathway.
Troubleshooting Q&A: From the Bench to Best Practices
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Q1: My reaction is sluggish or incomplete, even with a high concentration of TFA. What's going on?
A1: While it may seem counterintuitive, incomplete deprotection can sometimes be an issue of solubility or, in the case of solid-phase peptide synthesis (SPPS), poor resin swelling.[1] If your starting material has poor solubility in the reaction solvent (commonly dichloromethane, DCM), the TFA cannot efficiently access the Boc group.
-
Solution for Poor Solubility:
-
Increase Solvent Polarity: Try adding a co-solvent like methanol to improve the solubility of your substrate.[3]
-
Alternative Acidic Conditions: Consider using 4M HCl in 1,4-dioxane, which can be effective and often yields a crystalline HCl salt that is easier to handle than the often-oily TFA salt.[4]
-
-
Solution for SPPS Resin Swelling:
-
Optimize TFA Concentration: Interestingly, 100% TFA can lead to less effective resin swelling compared to a 55% TFA solution in DCM.[1] This can result in lower purity of the final peptide.[1] Experiment with different TFA concentrations to find the optimal balance for your specific resin and peptide sequence.
-
Q2: My final product is an oil or sticky solid, making it difficult to handle and purify. How can I obtain a solid product?
A2: The formation of oily TFA salts is a common frustration.[4] This can be due to the nature of the trifluoroacetate counter-ion or residual TFA.
-
Solutions:
-
Salt Exchange: Convert the TFA salt to an HCl salt. After removing the bulk of the TFA in vacuo, dissolve the residue in a minimal amount of a suitable solvent (like DCM) and precipitate the HCl salt by adding a solution of HCl in an etherial solvent (e.g., diethyl ether or 1,4-dioxane).[5] HCl salts are often more crystalline.[4]
-
Thorough TFA Removal: Residual TFA can contribute to an oily appearance. Co-evaporation with a non-polar solvent like toluene can help azeotropically remove the last traces of TFA.[4][5]
-
Alternative Deprotection Reagents: As mentioned, using 4M HCl in dioxane often directly yields a solid HCl salt.[4]
-
Q3: I'm seeing unexpected side products in my LC-MS or NMR. What are they and how can I prevent them?
A3: A primary culprit for side-product formation is the reactive tert-butyl cation generated during the deprotection.[6] This electrophile can alkylate nucleophilic functional groups on your molecule, especially on sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[1][6]
-
The Role of Scavengers: To prevent this, nucleophilic "scavengers" are added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[1][6]
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Met, Cys | 1-5% (v/v) | A very common and effective general scavenger. |
| Water | Trp | 2.5-5% (v/v) | Helps to suppress tert-butylation of tryptophan. |
| 1,2-Ethanedithiol (EDT) | Trp | 2.5% (v/v) | Particularly effective for preventing tryptophan modification, often used in combination with other scavengers.[7] |
| Thioanisole | Arg, Met, Cys | 5% (v/v) | Useful for protecting sulfur-containing amino acids and can accelerate the deprotection of arginine side chains.[7] |
Q4: My work-up is messy. I'm getting emulsions during extraction, or my product is water-soluble and difficult to extract.
A4: These are common work-up challenges, especially when dealing with polar, amine-containing products.
-
Solutions for Emulsions:
-
Add Brine: During the aqueous wash, adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[3]
-
Filter Through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to separate the layers.
-
-
Solutions for Water-Soluble Products:
-
Avoid Aqueous Work-up: If your product is highly water-soluble, a traditional basic wash and extraction may lead to significant product loss.[8]
-
Back-Extraction: If an aqueous work-up is unavoidable, you can sometimes recover water-soluble products by acidifying the aqueous layer and extracting with an appropriate organic solvent, though this is highly dependent on the pKa of your compound.
-
Lyophilization: For highly polar or peptide products, after neutralization, it may be preferable to purify by reverse-phase HPLC and then lyophilize the pure fractions.
-
Step-by-Step Experimental Protocols
Here are detailed protocols for common work-up scenarios.
Protocol 1: Standard Extractive Work-up for Non-Polar to Moderately Polar Amines
This is the most common procedure for products that are soluble in standard organic solvents and not prone to issues in an aqueous basic wash.
Caption: Standard Extractive Work-up Workflow.
-
Reaction Monitoring: Monitor the reaction to completion using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture in vacuo to remove the bulk of the TFA and solvent.[3] For stubborn residual TFA, co-evaporate with toluene.[4]
-
Dissolution: Dissolve the residue in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the cessation of CO2 evolution.[1] This neutralizes the excess TFA and converts the amine TFA salt to the free amine.
-
Aqueous Washes: Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield the crude free amine.[3]
Protocol 2: Non-Aqueous Work-up for Water-Soluble Amines
This protocol is ideal for products that have high water solubility, where an extractive work-up would lead to poor recovery.
-
Reaction Monitoring & Solvent Removal: Follow steps 1 and 2 from Protocol 1.
-
Resin Neutralization: Dissolve the crude TFA salt in a polar solvent like methanol. Add a basic resin (e.g., Amberlyst A21, approximately 10-fold mass excess relative to the product) and stir for 30-60 minutes.[9]
-
Filtration: Filter the mixture through a cotton plug or a fritted funnel to remove the resin.
-
Concentration: Rinse the resin with a small amount of the solvent and concentrate the combined filtrates in vacuo to obtain the free amine.
Frequently Asked Questions (FAQs)
-
Can I proceed to the next step without a work-up?
-
Yes, in many cases, especially in peptide synthesis, the crude TFA salt is used directly in the next coupling step.[3] The excess TFA is neutralized in situ by adding a non-nucleophilic base like diisopropylethylamine (DIEA). However, be mindful that the stoichiometry of the base will need to account for the residual TFA.[5]
-
-
Is TFA dangerous to work with?
-
Are there greener alternatives to TFA and chlorinated solvents like DCM?
-
Yes, the pharmaceutical industry, in particular, is moving towards greener alternatives.[6] Using catalytic amounts of a strong acid like p-toluenesulfonic acid (p-TsOH) in a solvent like ethyl acetate can be an effective and more environmentally friendly option.[10] Additionally, replacing DCM with solvents like 2-methyltetrahydrofuran (2-MeTHF) is often possible.
-
References
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
The Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Polymer Chemistry. [Link]
-
Reddit. (2023). Boc De-protection : r/Chempros. [Link]
-
ResearchGate. (2012). How can I remove TFA in a product?[Link]
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis : r/chemistry. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to TFA vs. HCl for Boc Deprotection of Fluorinated Amines
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability across a wide range of reaction conditions. However, its effective and clean removal is equally critical. This guide provides an in-depth, objective comparison of two of the most common reagents for Boc deprotection, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), with a specific focus on their application to fluorinated amines.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. Consequently, the synthesis of fluorinated amines is of significant interest. However, the strong electron-withdrawing nature of fluorine can modulate the basicity of the amine, which in turn can influence the kinetics and efficiency of the Boc deprotection step. This guide will delve into the mechanistic nuances, practical considerations, and experimental data to empower researchers to make informed decisions for their specific fluorinated substrates.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group by either TFA or HCl proceeds through a well-established acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbamate oxygen, which weakens the tert-butyl-oxygen bond. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. The liberated amine is then protonated by the acid to form the corresponding ammonium salt.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Key Comparison Parameters: TFA vs. HCl
The choice between TFA and HCl for Boc deprotection of fluorinated amines hinges on several factors, including reaction kinetics, selectivity, work-up procedures, and the physical properties of the final product.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Acidity | Stronger acid (pKa ≈ 0.5) | Stronger acid (pKa ≈ -6.3), but typically used as a solution in an organic solvent. |
| Typical Conditions | Neat or as a solution (e.g., 20-50%) in dichloromethane (DCM).[1][2] | Typically a 4M solution in 1,4-dioxane or ethyl acetate.[2] |
| Reaction Rate | Generally very fast, often complete within minutes to a few hours at room temperature.[3] | Reaction times can be slightly longer than with TFA, but usually complete within a few hours at room temperature.[3] |
| Work-up | Removal of excess TFA can be challenging due to its high boiling point. Often requires co-evaporation with a non-polar solvent like toluene.[2] | Excess HCl and solvent are often easily removed by evaporation.[2] |
| Salt Form | Trifluoroacetate salts are often oils or sticky solids, which can complicate isolation and purification.[2] | Hydrochloride salts are frequently crystalline solids, which are easier to handle, purify by filtration, and store.[2] |
| Side Reactions | The highly acidic nature can lead to side reactions with other acid-sensitive functional groups. The tert-butyl cation can cause t-butylation of electron-rich aromatic rings. | Can be more chemoselective in some cases. The potential for cleavage of certain ethers by strong HCl should be considered.[4] |
The Impact of Fluorination on Deprotection
The presence of fluorine atoms, particularly on or near the amine-bearing carbon, significantly reduces the basicity of the amine due to the powerful electron-withdrawing inductive effect of fluorine. This reduced basicity can have a profound impact on the ease of Boc deprotection. A less basic amine nitrogen leads to a less electron-rich carbamate, which can be more susceptible to acid-catalyzed cleavage.
Studies have shown that anilines with electron-withdrawing substituents, including fluoro groups, react faster during deprotection.[5] This suggests that for many fluorinated amines, the deprotection reaction may proceed more readily than for their non-fluorinated counterparts under the same acidic conditions.
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Sources
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
validation of stereochemistry of tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate by X-ray crystallography
A Comparative Guide to the Stereochemical Validation of tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate
Introduction: The Imperative of Stereochemical Fidelity in Drug Discovery
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of efficacy and safety. Fluorinated piperidines are privileged scaffolds in medicinal chemistry, valued for their ability to enhance metabolic stability, modulate pKa, and improve membrane permeability.[1] The introduction of a fluorine atom, however, creates stereocenters that must be rigorously controlled and validated. This guide provides an in-depth comparison of analytical methodologies for confirming the stereochemistry of this compound, a key building block for advanced pharmaceutical candidates. We will focus on the definitive power of Single-Crystal X-ray Crystallography (SC-XRD) and contrast it with complementary spectroscopic and chromatographic techniques, offering researchers a comprehensive framework for ensuring stereochemical integrity.
Part I: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography stands as the most authoritative method for determining molecular structure.[2] It provides an unambiguous, high-resolution 3D map of a molecule's atomic positions in the solid state, directly revealing both the relative and absolute configuration of all stereocenters.[3] For regulatory submissions and foundational research, the certainty provided by SC-XRD is unparalleled.
Causality-Driven Experimental Workflow
The journey from a purified powder to a definitive 3D structure is a multi-step process where each stage is dictated by the physicochemical properties of the analyte.
Caption: Workflow for Stereochemical Validation by SC-XRD.
Step 1: Crystallization
This is the most critical and often unpredictable stage.[2] The goal is to encourage molecules to pack into a highly ordered, repeating lattice. For this compound, its moderate polarity, hydrogen-bonding capabilities (N-H), and conformational flexibility present specific challenges.
-
Protocol:
-
Solvent Screening: Begin by assessing solubility in a range of solvents (e.g., ethyl acetate, acetone, methanol, acetonitrile). The ideal system is one where the compound is sparingly soluble.
-
Method Selection:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near-saturation in a loosely covered vial. The gradual removal of solvent can promote slow, ordered crystal growth. This method is often a successful starting point for carbamate-protected compounds.[4]
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent (e.g., methanol) and place this solution in proximity to a larger reservoir of a poor solvent ("anti-solvent," e.g., diethyl ether) in a sealed container. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, inducing crystallization.
-
-
Optimization: If initial attempts yield oils or amorphous solids, vary the temperature, concentration, and solvent/anti-solvent pairs. The crystallization of a viscous oil on standing is a common outcome that can be leveraged.[5]
-
-
Causality: The choice of a solvent system like ethyl acetate/hexane or methanol/diethyl ether is rational. It balances the polarity of the carbamate and piperidine ring while allowing for the fine-tuning of solubility required for ordered lattice formation.
Step 2: Data Collection
A suitable single crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations, which sharpens the diffraction data. The crystal is rotated in a beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation), and the resulting diffraction pattern is recorded.
Step 3: Structure Solution and Refinement
The collected diffraction spots are indexed and their intensities are used to solve the "phase problem," generating an initial electron density map. This map is then interpreted to build a molecular model. The model is refined against the experimental data to improve its fit, a process monitored by the R-factor, which quantifies the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05) indicates a well-refined structure.
Step 4: Absolute Configuration Validation
For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be determined using anomalous dispersion.[3] This effect, particularly when using Cu Kα radiation with atoms like oxygen and fluorine, leads to small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs).
-
Self-Validation System: The refinement process calculates the Flack parameter .[6]
-
A Flack parameter value close to 0 indicates that the assigned stereochemistry (e.g., 3S, 4S) is correct.
-
A value close to 1 indicates that the inverted structure (3R, 4R) is correct.
-
A large standard uncertainty on the parameter means the determination is not reliable.
-
This internal metric provides a powerful, self-validating check on the stereochemical assignment, making the result highly trustworthy.
Part II: Orthogonal Validation Methods
While SC-XRD is definitive for the solid state, regulatory bodies and rigorous scientific practice demand a comprehensive understanding of a molecule's behavior. Orthogonal methods provide complementary data, particularly on solution-state conformation and diastereomeric purity.
Method A: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. For fluorinated piperidines, specific NMR experiments can provide strong evidence for the relative stereochemistry.[7]
Caption: Decision logic for selecting a validation method.
Experimental Protocol for NMR-based Stereochemical Assignment
-
Objective: To confirm the cis relationship between the fluorine at C3 and the carbamate at C4, and to determine the dominant chair conformation in solution.
-
Step 1: ¹H NMR Coupling Constant (J) Analysis:
-
Acquire a high-resolution ¹H NMR spectrum in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analyze the multiplicity of the signals for the piperidine ring protons, particularly H3, H4, and H5.
-
The cis-(3S,4S) configuration is expected to show a small axial-equatorial coupling constant (³J_ax,eq) and a large axial-axial coupling constant (³J_ax,ax) depending on the chair conformation. The coupling between H3 and H4 (³J_H3,H4) and between H4 and H5 protons will be informative. The magnitude of these couplings, governed by the Karplus relationship, helps define the dihedral angles and thus the relative stereochemistry.[8]
-
-
Step 2: ¹⁹F-¹H Heteronuclear NOE (HOESY) or ¹H-¹H NOESY/ROESY:
-
The Nuclear Overhauser Effect (NOE) detects protons that are close in space (< 5 Å), providing definitive proof of relative stereochemistry.[9]
-
Perform a 2D NOESY or ROESY experiment. ROESY is often preferred for molecules of this size to avoid complications from zero-crossing effects.[10]
-
Key Diagnostic Correlations: For the (3S,4S) diastereomer in a chair conformation with the bulky tert-butyl carbamate group likely in an equatorial position, we would expect to see a strong NOE between the axial protons at C3 and C5, confirming their 1,3-diaxial relationship. An NOE between H3 and H4 would further support the cis assignment.
-
-
Causality: The combination of J-coupling and NOE analysis is powerful. J-couplings report on through-bond dihedral angles, while NOEs report on through-space proximity. Agreement between these two datasets provides a highly reliable model of the molecule's conformation and relative stereochemistry in solution.
Method B: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential tool for assessing the diastereomeric and enantiomeric purity of a sample.[11] While SC-XRD and NMR are performed on a purified sample, chiral HPLC can quantify the success of the synthesis in producing the desired (3S,4S) diastereomer over other potential stereoisomers (e.g., trans-(3R,4S) or cis-(3R,4R)).
Experimental Protocol for Diastereomeric Purity Analysis
-
Objective: To resolve the (3S,4S) diastereomer from all other potential stereoisomers.
-
Step 1: Column and Mobile Phase Screening:
-
Column Selection: Immobilized polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IA, IB, or IC are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[12]
-
Mobile Phase: Screen both normal-phase (e.g., hexane/isopropanol or hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) conditions. For carbamate-protected amines, normal-phase chromatography often provides better selectivity.[13]
-
Additives: For basic compounds like piperidines, adding a small amount of an amine modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape and prevent tailing.[13]
-
-
Step 2: Method Optimization:
-
Once initial separation is observed, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.
-
-
Causality: The separation on a CSP relies on transient diastereomeric interactions between the analyte and the chiral selector of the stationary phase. These interactions are sensitive to the 3D shape of the analyte, allowing for the physical separation of stereoisomers. This technique directly confirms that the bulk sample consists of a single diastereomer, a piece of information that single-crystal analysis cannot provide.
Part III: A Comparative Analysis
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | NMR Spectroscopy | Chiral HPLC |
| Information Provided | Unambiguous 3D structure; Relative & Absolute stereochemistry.[2] | Relative stereochemistry; Solution-state conformation & dynamics.[7] | Diastereomeric & Enantiomeric purity/ratio.[11] |
| Physical State | Solid (crystalline) state | Solution state | Solution state |
| Sample Requirement | High purity; Diffractable single crystal (0.1-0.5 mm).[3] | ~5-10 mg; Soluble | <1 mg; Soluble |
| Primary Challenge | Growing a suitable crystal. [14] | Complex spectral overlap; Interpretation of coupling constants & NOEs. | Finding a suitable column and mobile phase for separation. |
| Confidence Level | Unambiguous. The gold standard. | High (when J-coupling and NOE data are combined). | High (for purity assessment). |
| Key Output | Atomic coordinates (CIF file), Flack parameter. | J-coupling constants (Hz), NOE correlations. | Chromatogram with retention times and peak areas. |
Conclusion: A Synergistic Approach to Validation
For the definitive stereochemical validation of this compound, Single-Crystal X-ray Crystallography is the unequivocal gold standard . Its ability to deliver an unambiguous 3D structure with a self-validating metric for absolute configuration (the Flack parameter) provides the highest possible level of confidence, which is essential for patent filings and regulatory submissions.
However, a complete validation package relies on a synergistic approach. NMR spectroscopy provides crucial, complementary information on the molecule's dominant conformation in the solution phase, which is more relevant to its biological activity.[9] Concurrently, chiral HPLC serves as the ultimate quality control tool, quantifying the diastereomeric purity of the bulk material and ensuring that the sample analyzed by other methods is representative of the entire batch.[12] By integrating the strengths of all three techniques, researchers and drug developers can build an unassailable case for the stereochemical integrity of their molecules, paving the way for successful downstream development.
References
-
O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Fluorine Chemistry, 129(8), 707-714. Available at: [Link]
-
International Union of Crystallography (IUCr). (n.d.). Homepage. Available at: [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 15(25), 2634-2640. Available at: [Link]
-
Hassan, M., & Aboul-Enein, H. Y. (2004). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Biochemical and Biophysical Methods, 61(1-2), 143-152. Available at: [Link]
-
He, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Angewandte Chemie International Edition, 60(5), 2443-2448. Available at: [Link]
-
Bijvoet, J. M., et al. (1962). Methods and problems of crystal structure analysis. International Tables for X-ray Crystallography, Vol. III. Available at: [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7935-7945. Available at: [Link]
-
International Union of Crystallography (IUCr). (n.d.). Standards for structural and crystallization communications. Available at: [Link]
-
Farès, C., et al. (2019). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Molecules, 24(23), 4417. Available at: [Link]
-
Wikipedia. (n.d.). Crystallography. Available at: [Link]
-
Anglada, J. M., et al. (2021). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 17, 1846-1857. Available at: [Link]
-
Flack, H. D. (2003). On enantiomorph-polarity estimation. Helvetica Chimica Acta, 86(5), 905-921. Available at: [Link]
-
Mori, K. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 10(11), 594. Available at: [Link]
-
Li, Y., et al. (2018). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N′-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. Chinese Journal of Structural Chemistry, 37(8), 1321-1326. Available at: [Link]
-
Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]
-
Stoltz, B. M. (2018). Demystifying X-ray Crystallography. Caltech. Available at: [Link]
-
Inestrosa-Izurieta, M., et al. (2021). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 26(16), 4991. Available at: [Link]
-
International Science Council. (n.d.). International Union of Crystallography (IUCr). Available at: [Link]
-
Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. Available at: [Link]
-
Fekete, J., & Milen, M. (1995). Comparative study on separation of diastereomers by HPLC. Journal of Planar Chromatography -- Modern TLC, 8(3), 223-227. Available at: [Link]
-
Tiefenbacher, K., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Available at: [Link]
-
Firth, J. D., et al. (2018). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 481-484. Available at: [Link]
-
Carvalho, E. M. P., et al. (2007). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2007(14), 161-172. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Abdul Manan, N. S., et al. (2018). tert-Butyl carbamate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 74-77. Available at: [Link]
-
Venanzi, C. A., et al. (2011). Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. Journal of Molecular Modeling, 17(1), 181-200. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl [(4-fluoro-3-isopropoxyisoxazol-5-yl)methyl](phenylsulfonyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 9. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Chiral Stationary Phases for Separating Fluorinated Piperidine Enantiomers
This guide provides an in-depth evaluation of chiral stationary phases (CSPs) for the challenging task of separating fluorinated piperidine enantiomers. As a Senior Application Scientist, my objective is to move beyond mere product descriptions and provide a logical, scientifically-grounded framework for method development. We will explore the causality behind experimental choices, present comparative data, and offer robust, field-tested protocols to empower researchers in drug development and analytical chemistry.
The Significance of Fluorinated Piperidines in Medicinal Chemistry
The challenge lies in the unique electronic nature of fluorine. Its high electronegativity can alter the electron density of the piperidine ring and influence hydrogen bonding capabilities, directly impacting the interactions that govern chiral recognition.[6] Therefore, a successful separation strategy requires a nuanced understanding of both the analyte and the stationary phase.
A Strategic Workflow for CSP Evaluation
A haphazard screening of columns is inefficient. A successful approach is systematic, beginning with the most versatile phases and logically progressing based on the initial results. This workflow minimizes time and resource expenditure while maximizing the probability of achieving a baseline separation.
Below is a diagram outlining a robust, multi-stage screening strategy.
Caption: A systematic workflow for chiral method development.
This strategy prioritizes polysaccharide-based CSPs due to their broad applicability before moving to phases with different and complementary chiral recognition mechanisms.[7]
In-Depth Comparison of Key CSP Classes
The selection of a CSP should be guided by an understanding of its chiral recognition mechanism. The interactions between the analyte and the stationary phase are non-covalent and include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8]
Polysaccharide-Based CSPs
These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[9] The helical structure of the polysaccharide polymer creates chiral grooves where enantiomers can intercalate.[10]
-
Mechanism of Recognition: Chiral recognition is primarily driven by how well each enantiomer fits into the chiral grooves of the polysaccharide backbone. Separation is achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate or benzoate derivatives on the sugar backbone.[8]
-
Strengths for Fluorinated Piperidines: Their broad enantiorecognition capabilities make them an excellent first choice for screening.[7][11] They are effective for a wide range of compounds and can be used in normal phase, polar organic, and reversed-phase modes, offering great flexibility.[10]
-
Recommended Columns:
-
Lux Cellulose-1 / Chiralcel® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate). A workhorse column with a vast number of documented separations.[10]
-
Lux Amylose-1 / Chiralpak® AD-H: Amylose tris(3,5-dimethylphenylcarbamate). Often provides complementary selectivity to cellulose-based phases.[12][13]
-
Chiralpak® IA/IB/IC etc.: Immobilized versions that offer extended solvent compatibility, allowing for the use of solvents like dichloromethane (DCM) and tetrahydrofuran (THF), which can be crucial for dissolving complex molecules and providing unique selectivities.[14][15]
-
Caption: Key interactions governing chiral recognition on a polysaccharide CSP.
Macrocyclic Glycopeptide-Based CSPs
These phases are based on antibiotics like vancomycin or teicoplanin bonded to silica.[16][17] Their complex, basket-like structures provide multiple interaction sites.[16]
-
Mechanism of Recognition: They offer a multimodal separation mechanism, including ion-exchange, hydrogen bonding, and inclusion in hydrophobic cavities.[18] This makes them particularly powerful for charged molecules, such as protonated amines.
-
Strengths for Fluorinated Piperidines: Piperidines are basic and will be protonated under acidic mobile phase conditions. This makes the ionic interaction capabilities of macrocyclic CSPs highly effective. They are exceptionally useful for separating secondary and tertiary amines.[19] The teicoplanin and vancomycin-based phases often show complementary selectivity.[20]
-
Recommended Columns:
Pirkle-Type (Brush-Type) CSPs
Named after William H. Pirkle, these phases consist of small chiral molecules (e.g., amino acid derivatives) covalently bonded to the silica surface.[22][23]
-
Mechanism of Recognition: Separation is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[22] They are classified as π-acceptor, π-donor, or mixed-mode phases. Since many fluorinated piperidines contain aromatic rings, these π-π interactions are highly relevant.
-
Strengths for Fluorinated Piperidines: Pirkle-type CSPs are highly versatile and robust.[24] The covalent bonding allows for use with a wide range of solvents and ensures long column lifetimes.[23] The Whelk-O1 is a particularly versatile phase with both π-acceptor and π-donor characteristics.[22]
-
Recommended Columns:
-
Regis Whelk-O® 1: A very popular and broadly applicable Pirkle-type phase.
-
Astec® P-CAP™: Based on a chiral synthetic polymer, offering unique selectivity.[25]
-
Experimental Data and Protocols
The following table summarizes representative performance data for different CSPs when separating chiral amines and fluorinated compounds, providing a baseline for expectations.
Table 1: Representative Performance of Different CSP Classes for Relevant Analytes
| CSP Type | Recommended Column | Analyte Type | Typical Mobile Phase | Selectivity (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|---|
| Polysaccharide | Chiralpak IA | Piperidine-2,6-dione analogues | n-Hexane/Ethanol | 1.1 - 5.3 | > 1.5 | [14][26] |
| Polysaccharide | Chiralcel OD-H | Fluorinated cyclic β³-amino acids | n-Hexane/2-Propanol | 1.1 - 2.0 | > 1.5 | [11] |
| Macrocyclic | Astec CHIROBIOTIC V2 | Secondary/Tertiary Amines | Methanol/Acetic Acid/TEA (PIM) | 1.2 - 3.5 | > 2.0 | [19][21] |
| Macrocyclic | TeicoShell | Fluorinated Tryptophan Analogs | Acetonitrile/Water + 0.1% AcOH (RP) | > 1.1 | > 1.5 | [20] |
| Pirkle-type | Whelk-O 1 (sub-2µm) | Flurbiprofen | Acetonitrile + 0.2% AcOH + 0.07% DEA | 1.35 | 4.2 |[27] |
Protocol 1: Screening on Polysaccharide-Based CSPs
Objective: To perform an initial screen of a fluorinated piperidine racemate on a cellulose-based CSP.
Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent.
Methodology:
-
Sample Preparation: Dissolve the racemic sample in the initial mobile phase or a compatible solvent (e.g., ethanol, 2-propanol) at a concentration of ~0.5-1.0 mg/mL.
-
System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Screening Run 1 (Normal Phase - NP):
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Rationale: This is a standard starting point for NP chromatography. Hexane is the weak solvent, and the alcohol acts as the polar modifier and competes for hydrogen bonding sites on the CSP.[10]
-
Analysis: If retention is too long (>20 min), increase the percentage of 2-propanol to 20%. If retention is too short, decrease it to 5%.
-
-
Screening Run 2 (Polar Organic - PO):
-
Mobile Phase: Acetonitrile / Methanol (95:5, v/v) with 0.1% Diethylamine (DEA) for basic analytes.
-
Rationale: The piperidine nitrogen is basic. Adding a small amount of a basic modifier like DEA is crucial to prevent peak tailing by saturating acidic sites on the silica surface.[28]
-
Analysis: This mode often provides different selectivity compared to NP. Adjust the ratio of acetonitrile to methanol to optimize retention.
-
-
Data Evaluation: For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs). A resolution of Rs ≥ 1.5 is considered baseline separation. If separation is achieved, proceed to the optimization stage.
Protocol 2: Screening on Macrocyclic Glycopeptide-Based CSPs
Objective: To evaluate a vancomycin-based CSP if the polysaccharide screen was unsuccessful.
Column: Astec® CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm) or equivalent.
Methodology:
-
Sample Preparation: As described in Protocol 1.
-
System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength.
-
-
Screening Run 1 (Polar Ionic Mode - PIM):
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.05, v/v/v).
-
Rationale: This is the primary mode for separating basic compounds on CHIROBIOTIC phases.[19] Acetic acid ensures the piperidine is protonated (positive charge), and triethylamine acts as a counter-ion, facilitating the crucial ion-exchange interactions with the CSP.
-
Analysis: The concentrations of acid and base can be adjusted to optimize peak shape and retention. This mode is highly effective for amines.[21]
-
-
Screening Run 2 (Reversed Phase - RP):
-
Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate buffer, pH 4.5 (20:80, v/v).
-
Rationale: Reversed-phase conditions can offer alternative selectivity. The acidic buffer ensures the analyte is in a consistent ionic state.[20]
-
Analysis: If retention is too long, increase the percentage of acetonitrile.
-
-
Data Evaluation: Assess k, α, and Rs. The multimodal nature of this CSP often yields high selectivity for suitable analytes.[18]
Conclusion and Future Outlook
The successful enantioseparation of fluorinated piperidines is an achievable goal through a systematic and informed approach to evaluating chiral stationary phases. The strategy should begin with versatile polysaccharide-based CSPs, leveraging their broad applicability across multiple chromatographic modes. Should this initial screening prove insufficient, macrocyclic glycopeptide phases offer a powerful, mechanistically distinct alternative that capitalizes on the basic nature of the piperidine moiety. Pirkle-type CSPs provide a further robust option, particularly when π-π interactions are anticipated to be a dominant factor in chiral recognition.
The key to success lies not in a single "magic bullet" column, but in understanding the fundamental principles of chiral recognition and applying them in a logical, structured workflow. As novel fluorinated scaffolds continue to emerge from discovery chemistry, the principles and protocols outlined in this guide will serve as a reliable foundation for developing the precise and robust analytical methods required to advance these promising compounds.
References
-
Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
MDPI. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. [Link]
-
Ukrainian Chemistry Journal. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. [Link]
-
analytica-world.com. Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]
-
Cureus. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
PubMed. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. [Link]
-
Phenomenex. Lux Cellulose-1 Chiral LC Columns. [Link]
-
ResearchGate. High-performance liquid chromatographic enantioseparation of fluorinated cyclic (3)-amino acid derivatives on polysaccharide-based chiral stationary phases. Comparison with nonfluorinated counterparts. [Link]
-
ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]
-
ResearchGate. Pirkle-type chiral stationary phases for ultra-high performance ultra-fast enantioseparations. [Link]
-
Royal Society of Chemistry. Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. [Link]
-
MDPI. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. [Link]
-
Bioanalysis Zone. Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]
-
PubMed. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. [Link]
-
ResearchGate. The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. [Link]
-
Chiralpedia. Donor-Acceptor (Pirkle)-type CSPs. [Link]
-
MDPI. Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
American Pharmaceutical Review. Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. [Link]
-
PubMed. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
-
PubMed. Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. [Link]
-
Chiralpedia. Polysaccharide-based CSPs. [Link]
-
Phenomenex. Lux Chiral Columns Make it Easy. [Link]
-
Scientific Laboratory Supplies. Astec CHIROBIOTIC V Chiral HPL. [Link]
-
ResearchGate. Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. [Link]
-
IntechOpen. Enantioseparation of Biologically Active Compounds by HPLC. [Link]
-
Phenomenex. APPLICATIONS. [Link]
-
MDPI. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES. [Link]
-
Daicel Chiral Technologies. Please read this instruction sheet completely before using this column. [Link]
-
ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
PMC - NIH. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. [Link]
-
SZTE Publicatio Repozitórium. Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated. [Link]
-
PMC - NIH. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
-
Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]
-
PubMed. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. [Link]
-
Chromservis. CHIRAL COLUMNS. [Link]
-
PubMed. High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. [Link]
-
Phenomenex. Lux™. [Link]
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
ResearchGate. Separation of racemic drugs on Chiralpak AD-H and Chiralpak AS-H. [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters [mdpi.com]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromservis.eu [chromservis.eu]
- 16. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Astec<SUP>®</SUP> CHIROBIOTIC<SUP>®</SUP> V2 Chiral (5 μm) HPLC Columns L × I.D. 10 cm × 4.6 mm, HPLC Column | Sigma-Aldrich [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 23. hplc.eu [hplc.eu]
- 24. researchgate.net [researchgate.net]
- 25. bioanalysis-zone.com [bioanalysis-zone.com]
- 26. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. chiraltech.com [chiraltech.com]
Safety Operating Guide
Navigating the Safe Handling of Tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate: A Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, fluorinated piperidines are of significant interest due to their unique pharmacological properties. This guide provides essential safety and logistical information for handling tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate, a key building block in this class. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds to establish a robust framework for safe laboratory practices.
Understanding the Hazard Landscape: A Composite Risk Profile
-
Skin and Eye Irritation: Carbamates and piperidine derivatives are frequently cited as causing skin irritation and serious eye irritation[1][2][3]. Prolonged or repeated contact should be avoided.
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: Several related compounds are classified as harmful through multiple routes of exposure[2][4].
-
Potential for Respiratory Irritation: Dusts or aerosols of carbamate compounds may cause respiratory tract irritation[2][5].
-
Hazards of Fluorinated Compounds: Work with volatile fluorinated compounds should be conducted in a chemical fume hood to minimize inhalation exposure[6].
Due to these potential hazards, a stringent adherence to personal protective equipment (PPE) protocols is mandatory to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the potential hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a risk of splashing. | Protects against potential splashes of the compound, which could cause serious eye irritation[1][2][5]. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect for tears or holes before each use. Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing create a necessary barrier to prevent direct contact[7]. |
| Respiratory Protection | Typically not required when handling small quantities within a certified chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate filter (e.g., P3) is necessary[5]. | Inhalation of dusts or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control[2][6]. |
The selection of appropriate PPE is a critical step in the risk mitigation process. The following workflow provides a logical approach to ensure adequate protection.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond the use of PPE. Proper operational procedures and a clear disposal plan are essential to minimize exposure and environmental impact.
Handling Protocol
-
Preparation: Before handling, ensure that a current risk assessment has been completed and understood by all personnel involved. Confirm that safety showers and eyewash stations are accessible and in good working order.
-
Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to control potential inhalation exposure[6].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area[2][4].
-
Spill Response: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for proper waste disposal. For large spills, contact your institution's emergency response team[6].
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., weighing paper, gloves, absorbent pads) should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container compatible with the solvents used.
-
Empty Containers: "Empty" containers of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) department.
The following diagram illustrates the proper waste disposal workflow.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound while minimizing risks to themselves and the environment.
References
-
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
Sources
- 1. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]
- 4. fishersci.ie [fishersci.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
